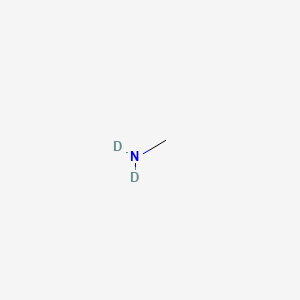![molecular formula C10H7Cl2N3O2 B1605164 (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate CAS No. 76807-55-1](/img/structure/B1605164.png)
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate
Overview
Description
Pyridopyrimidines are a class of compounds that have shown therapeutic interest and have been used in the development of new therapies . They are composed of a pyrimidine ring fused with a pyridine ring . The exact structure and properties can vary depending on the specific substituents attached to the rings .
Synthesis Analysis
The synthesis of pyridopyrimidines can involve various synthetic protocols . For example, one common method involves the condensation of certain precursors, followed by cyclization to form the pyridopyrimidine ring .Molecular Structure Analysis
The molecular structure of pyridopyrimidines consists of a pyrimidine ring fused with a pyridine ring . The exact structure can vary depending on where the nitrogen atom is located in the pyridine ring .Chemical Reactions Analysis
Pyridopyrimidines can undergo various chemical reactions. For example, they can undergo double cross-coupling reactions with other compounds, followed by aldol condensation to yield certain products .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can vary depending on their specific structure. For example, 2,4-Dichloropyrido[3,2-d]pyrimidine has a molecular weight of 200.03, and it’s a solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,4-dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5(16)17-4-6-2-3-7-8(13-6)9(11)15-10(12)14-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFAIQLEAXKYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227626 | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate | |
CAS RN |
76807-55-1 | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076807551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















